molecular formula C10H9ClF3NO2 B14045191 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14045191
M. Wt: 267.63 g/mol
InChI Key: YVLBQJQWULFXFF-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with appropriate amines. The reaction is carried out in the presence of a base such as potassium carbonate, followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-(4-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

YVLBQJQWULFXFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)OC(F)(F)F)Cl

Origin of Product

United States

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